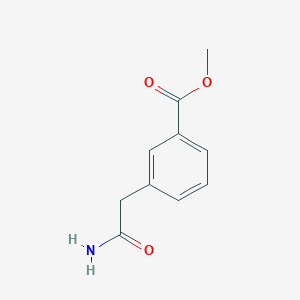
Methyl 3-(2-amino-2-oxoethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-amino-2-oxoethyl)benzoate: is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.19 g/mol . This compound is characterized by the presence of a benzoate ester group and an amino-oxoethyl substituent, making it a versatile intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the common methods for synthesizing compounds like Methyl 3-(2-amino-2-oxoethyl)benzoate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 3-(2-amino-2-oxoethyl)benzoate can undergo substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol, with or without the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 2-(2-oxoindol-3-ylidene) malononitrile can yield spiro[indoline-3,4-pyridine] derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(2-amino-2-oxoethyl)benzoate is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: They can be used in the synthesis of molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Methyl 3-(2-amino-2-oxoethyl)benzoate is not well-documented. its derivatives may exert their effects through interactions with specific molecular targets and pathways, depending on their structure and functional groups. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-aminobenzoate: This compound is similar in structure but lacks the amino-oxoethyl substituent.
Methyl 2-(2-amino-2-oxoethyl)benzoate: Another similar compound with a different substitution pattern on the benzoate ring.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 3-(2-amino-2-oxoethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) |
InChI-Schlüssel |
ZMURZPJSVVCHBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)



![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)


